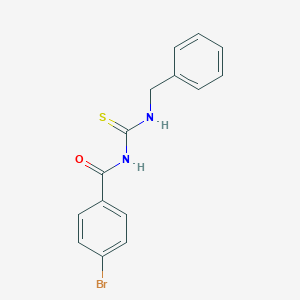

N-benzyl-N'-(4-bromobenzoyl)thiourea

Description

This compound is a brominated benzofuran derivative with a complex substitution pattern. Its structure includes a 6-bromo substituent, a 2-methyl group, a 5-((4-methoxybenzoyl)oxy) moiety, and a 2-methoxyethyl ester at position 2. Safety data indicate stringent handling requirements due to hazards like skin/eye irritation and environmental toxicity .

Properties

Molecular Formula |

C15H13BrN2OS |

|---|---|

Molecular Weight |

349.2g/mol |

IUPAC Name |

N-(benzylcarbamothioyl)-4-bromobenzamide |

InChI |

InChI=1S/C15H13BrN2OS/c16-13-8-6-12(7-9-13)14(19)18-15(20)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,17,18,19,20) |

InChI Key |

NCFZXGDROOIHDP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=C(C=C2)Br |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=C(C=C2)Br |

solubility |

0.4 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Biological Activity: Brominated benzofurans (e.g., compounds in ) exhibit cytotoxic and antifungal activity, though bromination may reduce cytotoxicity compared to non-brominated precursors . The 4-methoxybenzoyloxy group in the target compound could enhance interactions with biological targets (e.g., enzymes or receptors) due to its electron-donating methoxy substituent .

Physicochemical Properties :

- The 2-methoxyethyl ester in the target compound improves solubility in polar solvents compared to methyl or ethyl esters (e.g., CAS 300556-86-9) .

- Bulkier substituents (e.g., tert-butoxy in CAS 383899-63-6) reduce solubility but may increase metabolic stability .

Safety and Reactivity: The target compound requires strict storage conditions (dry, inert atmosphere) due to flammability and reactivity risks .

Research Implications

- Structure-Activity Relationships (SAR) : The 6-bromo and 5-aryloxy groups are critical for bioactivity. Replacing the 2-methoxyethyl ester with smaller groups (e.g., methyl) could optimize pharmacokinetics .

- Synthetic Routes : Methods described in (e.g., dibromoacetylation) could be adapted for large-scale synthesis of the target compound .

Q & A

Q. What are the standard synthetic protocols for N-benzyl-N'-(4-bromobenzoyl)thiourea, and how are intermediates characterized?

The synthesis typically involves reacting benzoyl isothiocyanate (generated from benzoyl chloride and potassium thiocyanate) with substituted amines. For N-benzyl-N'-(4-bromobenzoyl)thiourea, 4-bromobenzoyl hydrazine or a benzylamine derivative is used. Key characterization methods include IR spectroscopy (to confirm thiocarbonyl C=S stretching at ~1200–1250 cm⁻¹), ¹H/¹³C NMR (to identify aromatic protons and carbonyl groups), and elemental analysis to verify purity .

Q. How do the lipophilicity and electronic properties of substituents (e.g., bromo, benzyl) influence thiourea derivatives’ biological activity?

Bromine at the para-position enhances lipophilicity and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., sirtuin-1 or EGFR). The benzyl group adds steric bulk, which may modulate selectivity. Lipophilicity is quantified via logP values using HPLC or computational tools like ChemDraw .

Q. What in vitro assays are recommended to evaluate the anticancer potential of this compound?

Standard assays include MTT cytotoxicity tests against cancer cell lines (e.g., MCF-7, T47D) and normal cells (e.g., Vero) to assess selectivity. IC₅₀ values are compared to reference drugs like cisplatin. Molecular docking against targets like EGFR (PDB ID: 1M17) or sirtuin-1 (PDB ID: 4I5I) can prioritize experimental validation .

Q. Which spectroscopic techniques resolve structural ambiguities in thiourea derivatives?

X-ray crystallography (using SHELX programs ) provides unambiguous confirmation of the trans-cis configuration across the thiourea core. Vibrational spectroscopy (FT-IR/Raman) distinguishes C=S (1200–1250 cm⁻¹) from C=O (1650–1700 cm⁻¹) stretches, while 2D NMR (COSY, HSQC) clarifies proton-proton and carbon-proton correlations .

Advanced Research Questions

Q. How do crystallographic challenges arise in this compound, and how are they mitigated?

Bulky substituents (e.g., benzyl, bromobenzoyl) disrupt crystal packing, leading to twinning or poor diffraction. Strategies include:

Q. What contradictions exist in cytotoxicity data for halogenated thioureas, and how are they resolved?

Discrepancies arise from cell line heterogeneity (e.g., MCF-7 vs. MDA-MB-231) or assay conditions (e.g., serum concentration). Systematic SAR studies show that 4-bromo substitution enhances apoptosis in hormone-dependent cancers but not triple-negative subtypes. Meta-analyses should normalize data to controls and report p-values with Bonferroni correction .

Q. How do computational methods (DFT, MD) predict the stability and binding modes of this thiourea?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level optimizes geometry and calculates HOMO-LUMO gaps to predict reactivity. Molecular Dynamics (MD) simulations (e.g., GROMACS) model ligand-protein interactions over 100-ns trajectories, with binding free energies calculated via MM-PBSA. These align with experimental IC₅₀ values when solvation effects are included .

Q. What role does the thiourea scaffold play in metal ion chelation, and how is this applied in catalysis or sensing?

The C=S and NH groups chelate transition metals (e.g., Cu²⁺, Pd²⁺), forming stable complexes for catalysis (e.g., Suzuki-Miyaura coupling) or fluorescent sensors. Stability constants (logβ) are determined via potentiometric titrations, while XPS confirms oxidation states .

Q. How do substituent electronic effects modulate the redox behavior of this compound?

Cyclic voltammetry reveals reduction peaks for the bromo group (-0.8 to -1.2 V vs. Ag/AgCl) and oxidation of the thiourea sulfur. Electron-withdrawing groups (e.g., -Br) shift reduction potentials anodically, quantified via the Hammett σₚ constant .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

- Prodrug modification : Masking the thiourea as a thioether (e.g., S-acetyl).

- Isotopic labeling : ¹³C/¹⁵N tags for pharmacokinetic tracing via LC-MS.

- CYP450 inhibition assays identify metabolic hotspots (e.g., liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.